molecular formula C12H22N2O4S B2861070 N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1396812-38-6

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2861070
CAS No.: 1396812-38-6
M. Wt: 290.38
InChI Key: LKNKUNBYCYJREQ-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C12H22N2O4S and its molecular weight is 290.38. The purity is usually 95%.
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Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde formed in various enzymatic and nonenzymatic reactions, which modifies proteins forming advanced glycation end-products associated with diabetes and neurodegenerative diseases complications. MG's presence in food and biological systems, along with its quantification methods, suggests the significance of understanding reactive compounds in health and disease states, which can be linked to the study and applications of complex oxalamides in biological samples (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Tetramic Acids

The synthesis of 3-substituted N-alkoxycarbonyl tetramic acids through the reaction of N-hydroxysuccinimide esters with active methylene compounds underlines the utility of complex synthetic pathways in producing compounds with potential biological activities. This methodology can be pertinent to the synthesis of oxalamide derivatives and exploring their applications in various scientific fields (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).

Electrocatalytic Reactions and N-Oxyl Compounds

The study of N-oxyl compounds like TEMPO and PINO in electrosynthetic reactions provides insights into the redox chemistry and catalytic potentials of organic molecules. These findings can be applied to the development of new synthetic methodologies or catalytic systems involving oxalamide derivatives (Nutting, Rafiee, & Stahl, 2018).

Novel Synthetic Approaches to Oxalamides

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides highlights the versatility and applicability of oxalamide compounds in creating new chemical entities. This methodology could pave the way for discovering new applications of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in medicinal chemistry and materials science (Mamedov et al., 2016).

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-12(17,8-19-2)7-14-11(16)10(15)13-6-9-4-3-5-18-9/h9,17H,3-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNKUNBYCYJREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1CCCO1)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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